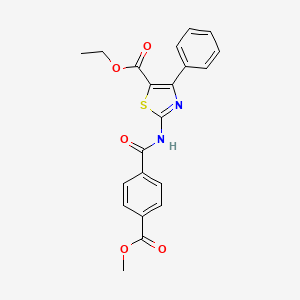
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide, has been a topic of interest in recent years . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .Aplicaciones Científicas De Investigación
Antifungal and Plant Immunity Stimulation
- Cinnamamide derivatives have shown promising antifungal activities and the ability to stimulate plant innate immunity. A study highlighted the synthesis and evaluation of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives, where some compounds exhibited significant in vivo antifungal activities and stimulated defense-related gene expression in plants, indicating their potential as fungicide candidates with both direct fungicidal activity and systemic acquired resistance stimulation abilities Lai Chen et al., 2019.
Neurological Disorder Treatments
- Cinnamamide scaffolds have been incorporated into numerous organic compounds with therapeutic potential against central and peripheral nervous system disorders. These derivatives have shown varied pharmacological activities, including anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. The diverse activities observed suggest the potential for cinnamamide derivatives in treating a wide range of neurological conditions A. Gunia-Krzyżak et al., 2015.
Antioxidant and Anti-inflammatory Effects
- The antioxidant properties of cinnamamide derivatives have been explored, with some compounds showing excellent lipid peroxidation inhibitory activities. This suggests their potential use as antioxidants in various applications, including as dietary supplements or in cosmetic formulations to protect against oxidative damage Tae-Souk Kang et al., 2008.
Atopic Dermatitis Treatment
- Research on cinnamamides' effects on atopic dermatitis (AD) indicated that these compounds could significantly ameliorate symptoms of AD by suppressing serum immunoglobulin levels, expression of T-helper cytokines, and interleukin-4 in CD4+ cells. This suggests cinnamamides could be promising agents in the treatment of AD Eun‐Ju Choi et al., 2019.
Serotonin Antagonism
- Cinnamamides with aminoalkyl groups have been explored as structural analogs of serotonin, acting as antagonists. This research provides insights into the potential of cinnamamides in modulating serotonin-related physiological and psychological processes, which could be beneficial in developing new treatments for conditions associated with serotonin dysregulation R. Dombro et al., 1964.
Propiedades
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-13-11-16(17-7-4-14-22-17)10-12-19-18(21)9-8-15-5-2-1-3-6-15/h1-9,14,16,20H,10-13H2,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNYSIMCBWHRN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2833417.png)


![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)


![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)

![Ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)
![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)